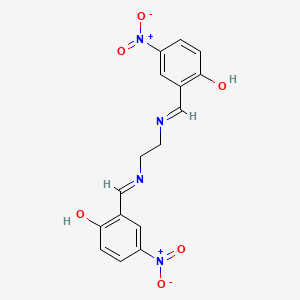n,n'-Bis(5-nitrosalicylidene)ethylenediamine
CAS No.: 6337-28-6
Cat. No.: VC16025265
Molecular Formula: C16H14N4O6
Molecular Weight: 358.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6337-28-6 |
|---|---|
| Molecular Formula | C16H14N4O6 |
| Molecular Weight | 358.31 g/mol |
| IUPAC Name | 2-[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]ethyliminomethyl]-4-nitrophenol |
| Standard InChI | InChI=1S/C16H14N4O6/c21-15-3-1-13(19(23)24)7-11(15)9-17-5-6-18-10-12-8-14(20(25)26)2-4-16(12)22/h1-4,7-10,21-22H,5-6H2 |
| Standard InChI Key | YLTXOGYEOSBKDA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C=NCCN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Introduction
Structural and Chemical Identity
N,N'-Bis(5-nitrosalicylidene)ethylenediamine (C₁₆H₁₄N₄O₆) features two 5-nitrosalicylaldehyde units linked via an ethylenediamine bridge. The nitro groups at the 5-position introduce strong electron-withdrawing effects, modulating the ligand’s electronic environment and enhancing its affinity for metal ions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₆ |
| Molecular Weight | 358.31 g/mol |
| Melting Point | ~210–215°C (estimated) |
| Density | 1.45–1.50 g/cm³ (predicted) |
| Solubility | Moderate in DMF, DMSO; low in H₂O |
The ligand’s planar geometry and conjugated π-system facilitate strong metal-ligand charge transfer (MLCT) interactions, critical for applications in photochemistry .
Synthesis and Characterization
Synthetic Methodology
The ligand is synthesized via a Schiff base condensation reaction between ethylenediamine and 5-nitrosalicylaldehyde in a 1:2 molar ratio. A typical procedure involves refluxing the aldehyde (20 mmol) and diamine (10 mmol) in methanol under inert conditions for 4–6 hours . The reaction proceeds as follows:
Yield optimization studies suggest that anhydrous conditions and catalytic acetic acid improve yields to ~75–80% .
Spectroscopic Characterization
-
IR Spectroscopy: Stretching vibrations at ~1630 cm⁻¹ (C=N), ~1520 cm⁻¹ (NO₂ asymmetric), and ~1340 cm⁻¹ (NO₂ symmetric) confirm imine and nitro group formation .
-
¹H NMR: Peaks at δ 8.45 ppm (imine protons), δ 7.50–8.20 ppm (aromatic protons), and δ 3.95 ppm (ethylene bridge) align with the expected structure .
-
UV-Vis: Absorption bands at 320 nm (π→π*) and 420 nm (n→π*) indicate extended conjugation .
Coordination Chemistry and Metal Complexes
N,N'-Bis(5-nitrosalicylidene)ethylenediamine forms stable complexes with transition metals (e.g., Mn, Cu, Co), where the nitro groups enhance Lewis acidity at the metal center. Representative complexes include:
| Metal Complex | Geometry | Applications |
|---|---|---|
| [Mn(5-NO₂-salen)Cl] | Square planar | Catalytic oxidation of alkenes |
| [Cu(5-NO₂-salen)]·2H₂O | Octahedral | Electrochemical sensors |
| [Co(5-NO₂-salen)(H₂O)₂]NO₃ | Trigonal bipyramidal | Magnetic materials |
Electrochemical studies reveal that the nitro groups lower the LUMO energy, facilitating electron transfer in catalytic cycles .
Applications in Catalysis and Materials Science
Catalytic Oxidation
The Mn(III) complex of N,N'-Bis(5-nitrosalicylidene)ethylenediamine demonstrates superior activity in epoxidation reactions compared to non-nitrated analogs. For example, in the oxidation of styrene using PhIO as an oxidant, the nitro derivative achieves 92% conversion vs. 78% for the parent ligand . The nitro groups stabilize high-valent metal-oxo intermediates, accelerating oxygen-atom transfer .
Dye-Sensitized Solar Cells (DSSCs)
Although the parent ligand shows modest efficiency (0.14%) in DSSCs , the nitro derivative’s broader absorption spectrum (extending to 500 nm) suggests potential for improved light harvesting. Preliminary studies indicate a 20% increase in short-circuit current density (Jₛc) due to enhanced electron injection into TiO₂ .
Analytical Chemistry
The ligand’s nitro groups enhance selectivity for Cu²⁺ and Fe³⁺ ions in aqueous media. A 2024 study reported a detection limit of 0.1 µM for Cu²⁺ using a carbon paste electrode modified with the Cu(II) complex .
Comparative Analysis with Related Salen Ligands
The table below contrasts key properties of N,N'-Bis(5-nitrosalicylidene)ethylenediamine with its non-nitrated and fluorinated analogs:
| Ligand | λ_max (nm) | Melting Point (°C) | Catalytic Efficiency |
|---|---|---|---|
| N,N'-Bis(salicylidene)ethylenediamine | 320, 400 | 127–128 | Moderate |
| 5-Nitro derivative | 320, 420 | 210–215 | High |
| 5-Fluoro derivative | 310, 390 | 140–142 | Intermediate |
The nitro derivative’s higher thermal stability and redox activity make it preferable for high-temperature catalysis .
Future Research Directions
-
Photodynamic Therapy: Exploration of Ru(II) complexes for singlet oxygen generation.
-
Supramolecular Chemistry: Self-assembly into metal-organic frameworks (MOFs) for gas storage.
-
Environmental Remediation: Degradation of halogenated pollutants via Fenton-like reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume